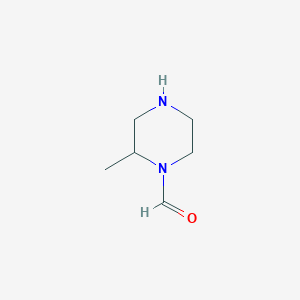
2-Methylpiperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpiperazine-1-carbaldehyde is an important organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C6H11N2O and a molecular weight of 125.17 g/mol. This compound has various applications in the field of chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methylpiperazine-1-carbaldehyde is not well understood. However, it is believed that it interacts with biomolecules, such as proteins and nucleic acids, through the formation of covalent bonds or hydrogen bonds. This interaction can lead to changes in the structure and function of these biomolecules, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-Methylpiperazine-1-carbaldehyde has various biochemical and physiological effects. It has been shown to have antibacterial and antitumor activity in vitro. Additionally, it has been shown to inhibit the growth of various fungi, such as Candida albicans. Furthermore, it has been shown to have an inhibitory effect on the activity of some enzymes, such as acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methylpiperazine-1-carbaldehyde in lab experiments include its high yield and relatively simple synthesis method. Additionally, it has various applications in the field of medicinal chemistry and drug discovery. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are various future directions for the research of 2-Methylpiperazine-1-carbaldehyde. One direction is to study its mechanism of action in more detail, which can lead to the discovery of new therapeutic targets. Additionally, the synthesis of new derivatives of this compound can lead to the discovery of new biologically active compounds with potential applications in drug discovery. Furthermore, the development of new methods for the synthesis of this compound can lead to improvements in its yield and purity.
Métodos De Síntesis
2-Methylpiperazine-1-carbaldehyde can be synthesized by the reaction of 2-methylpiperazine with paraformaldehyde in the presence of an acid catalyst. The reaction takes place through the formation of a Schiff base intermediate, which is then reduced to the final product using sodium borohydride. This method results in a high yield of 2-Methylpiperazine-1-carbaldehyde and is relatively simple and cost-effective.
Aplicaciones Científicas De Investigación
2-Methylpiperazine-1-carbaldehyde has various scientific research applications, especially in the field of medicinal chemistry. It is used as a starting material for the synthesis of various biologically active compounds, such as antitumor agents, antibacterial agents, and antifungal agents. Additionally, it is used as a reagent for the synthesis of various heterocyclic compounds, which have potential applications in drug discovery.
Propiedades
Número CAS |
143411-78-3 |
|---|---|
Nombre del producto |
2-Methylpiperazine-1-carbaldehyde |
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-methylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O/c1-6-4-7-2-3-8(6)5-9/h5-7H,2-4H2,1H3 |
Clave InChI |
QOIJPNNTPPTGMY-UHFFFAOYSA-N |
SMILES |
CC1CNCCN1C=O |
SMILES canónico |
CC1CNCCN1C=O |
Sinónimos |
1-Piperazinecarboxaldehyde,2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




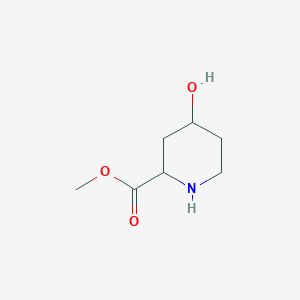

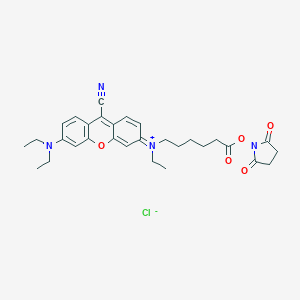



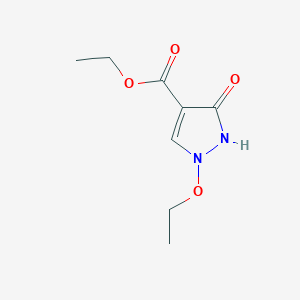
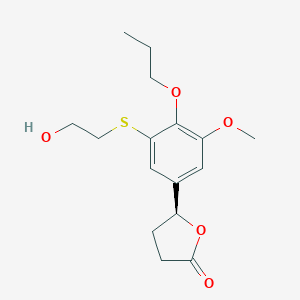
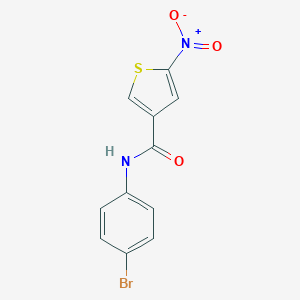
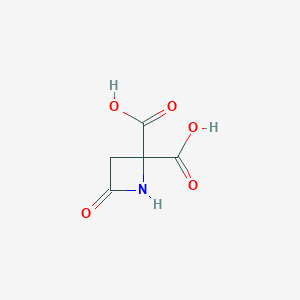
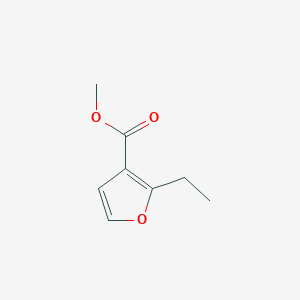
![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)